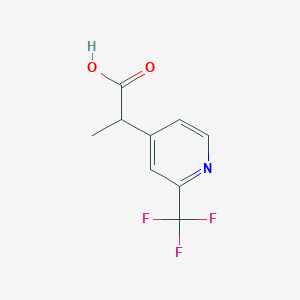

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid |

InChI |

InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-2-3-13-7(4-6)9(10,11)12/h2-5H,1H3,(H,14,15) |

InChI Key |

AGJCYZGJEXZNOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NC=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid typically involves:

- Construction or functionalization of the pyridine ring bearing the trifluoromethyl group at the 2-position.

- Introduction of the propanoic acid side chain at the 4-position of the pyridine ring.

- Use of halogenated intermediates or α-halo esters to facilitate carbon-carbon bond formation.

- Oxidation or hydrolysis steps to convert esters or other precursors into the free acid.

Specific Synthetic Routes

Preparation via α-Halo Ester Coupling and Oxidation

A notable approach involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with 2-bromopropanoic acid, followed by oxidation to the sulfone and hydrolysis to yield the target acid. This method was described in the synthesis of related trifluoromethylated pyridine carboxylic acids, emphasizing mild conditions and good yields.

- Step 1: Nucleophilic substitution of 5-(trifluoromethyl)pyridine-2-thiol with 2-bromopropanoic acid to form a thioether intermediate.

- Step 2: Oxidation of the thioether to the corresponding sulfone using potassium peroxymonosulfate (OXONE®) in a dioxane-water mixture.

- Step 3: Hydrolysis of ester groups under mild basic conditions to afford the free carboxylic acid.

This route allows for selective introduction of the trifluoromethyl group and the propanoic acid moiety in a controlled manner, with the sulfone intermediate providing enhanced stability for purification steps.

Enolate Formylation and Subsequent Functionalization

Another advanced method involves:

- Generation of an enolate from a homochiral enone precursor using lithium diisopropylamide (LDA).

- Formylation of the enolate with 2,2,2-trifluoroethyl formate.

- Conversion to a pyrazole intermediate via reaction with hydrazine derivatives.

- Subsequent steps including sulfonation with trifluoromethanesulfonyl chloride and reduction with diisobutylaluminum hydride (DIBAL-H).

- Final esterification to yield the desired propanoic acid derivative.

This multi-step route is valuable for producing chiral trifluoromethylated pyridine derivatives with high purity and stereochemical control.

Hydrogenation and N-Alkylation Routes

Hydrogenation of imidazolyl-substituted pyridine derivatives followed by N-alkylation has also been reported to access related trifluoromethylated pyridine propanoic acids. This involves:

- Preparation of N,N-dimethylethanamine derivatives via N-alkylation of imidazolylpyridine precursors.

- Hydrogenation to reduce unsaturated intermediates.

- Coupling with pyridine carboxylic acid derivatives under acidic conditions.

This method is practical for preparing complex trifluoromethylated heterocycles with propanoic acid substituents.

Reaction Conditions and Reagents

Purification and Yield Considerations

- Intermediates such as sulfone derivatives are often stable and can be isolated by precipitation and filtration, facilitating purification.

- Mild reaction conditions help avoid decomposition or racemization, especially in chiral syntheses.

- Use of coupling agents like PYBOP and DIPEA in tetrahydrofuran (THF) enhances amide bond formation efficiency when preparing related derivatives.

- Choice of solvent is critical; for example, THF avoids side reactions such as Smiles rearrangement seen in DMF.

Data Table: Summary of Preparation Methods

Research Findings and Discussion

- The trifluoromethyl group at the 2-position of the pyridine ring is crucial for biological activity and chemical stability, often introduced via trifluoroethyl formate or trifluoromethanesulfonyl chloride reagents.

- Sulfone intermediates provide enhanced stability for purification and subsequent reactions, a strategy effectively used in the α-halo ester coupling method.

- The choice of coupling agents and solvents significantly impacts reaction efficiency and product purity; PYBOP and THF are preferred for amide bond formation in related derivatives.

- Multi-step syntheses involving enolate chemistry allow for chiral control, important for pharmaceutical applications.

- Hydrogenation and N-alkylation routes offer practical alternatives for assembling complex trifluoromethylated pyridine propanoic acids.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid, differing in substituents or backbone modifications:

Physicochemical Properties

Electronic and Steric Effects

- Trifluoromethyl Positioning: The -CF₃ group at pyridine C2 (target compound) vs.

- Amino vs. Acid Substituents: 2-Methyl-2-(4-(trifluoromethyl)pyridin-2-ylamino)propanoic acid () features an amino group at C2, which introduces hydrogen-bonding capabilities absent in the target compound, possibly affecting solubility and target affinity .

Biological Activity

2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and cytotoxic effects on cancer cells.

Chemical Structure and Properties

The chemical structure of 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid can be represented as follows:

- Molecular Formula : C8H8F3N

- Molecular Weight : 195.15 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making it a valuable substituent in drug design.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. A study focusing on related derivatives found that certain structures demonstrated potent activity against Chlamydia trachomatis, a common bacterial pathogen. The mechanism involved inhibiting the glucose-6-phosphate pathway, which is critical for bacterial metabolism .

Table 1 summarizes the antimicrobial efficacy of various derivatives related to 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 8 μg/mL |

| Test Compound | C. trachomatis | 50 μg/mL (post-infection treatment) |

These findings suggest that the compound's structural modifications can lead to enhanced potency against specific pathogens.

Anticancer Activity

In vitro studies have demonstrated that derivatives of 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid possess cytotoxic effects against various cancer cell lines. A notable study synthesized N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and evaluated their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cells, with IC50 values ranging from 10 to 30 µM across different cell lines .

Table 2 presents data on the cytotoxic activity of some derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acid | MCF-7 (Breast Cancer) | 20 |

| N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acid | HeLa (Cervical Cancer) | 15 |

| N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic acid | A549 (Lung Cancer) | 25 |

The biological activity of 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid appears to be mediated through several mechanisms:

- Inhibition of Metabolic Pathways : The compound may inhibit critical metabolic pathways in bacteria, leading to reduced growth and viability.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, resulting in programmed cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

A recent case study evaluated the effectiveness of a derivative of 2-(2-(trifluoromethyl)pyridin-4-yl)propanoic acid in a murine model infected with C. trachomatis. The treated group showed a significant reduction in bacterial load compared to the control group, highlighting the compound's potential as an antimicrobial agent .

In another case study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer therapeutic agent .

Q & A

Q. What are the common synthetic routes for 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid, and what challenges arise during its preparation?

- Methodological Answer : Synthesis typically involves multi-step strategies, including:

- Pyridine functionalization : Introducing the trifluoromethyl group at the 2-position of pyridine via nucleophilic substitution or cross-coupling reactions .

- Propanoic acid linkage : Coupling the pyridine moiety to a propanoic acid backbone using esterification or amidation, followed by deprotection (e.g., Fmoc removal) to yield the free acid .

- Challenges : Low yields due to steric hindrance from the trifluoromethyl group and sensitivity of intermediates to hydrolysis. Purification often requires chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the trifluoromethyl group’s presence and pyridine ring substitution pattern .

- High-Performance Liquid Chromatography (HPLC) : Critical for assessing purity, especially when isolating stereoisomers or removing byproducts from multi-step syntheses .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while reducing hydrolysis risks .

- Catalyst systems : Palladium catalysts improve cross-coupling efficiency for pyridine functionalization .

- Temperature control : Lower temperatures (<0°C) stabilize reactive intermediates during trifluoromethylation steps .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural validation?

- Methodological Answer :

- Comparative analysis : Cross-reference experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts to identify discrepancies .

- Isotopic labeling : Introduce or labels to clarify ambiguous peaks in crowded spectral regions .

- X-ray crystallography : Resolve absolute configuration and confirm substituent positioning when spectral ambiguity persists .

Q. What strategies are effective for studying the compound’s structure-activity relationships (SAR) in medicinal chemistry applications?

- Methodological Answer :

- Analog synthesis : Modify the pyridine ring (e.g., replacing trifluoromethyl with chloro or methoxy groups) and assess bioactivity changes .

- Molecular docking : Use computational models to predict binding interactions with biological targets (e.g., enzymes or receptors) .

- Pharmacokinetic profiling : Evaluate metabolic stability and membrane permeability via in vitro assays (e.g., Caco-2 cell models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.